molecular formula C11H12Br2ClNO B2782252 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide CAS No. 454473-75-7

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide

Cat. No.: B2782252
CAS No.: 454473-75-7
M. Wt: 369.48
InChI Key: UHHNNIGEEAYUQJ-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide is an organic compound with the molecular formula C13H8Br2ClNO It is a derivative of benzamide, characterized by the presence of chlorine and bromine atoms on the phenyl ring, and a dimethylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,4-dibromoaniline with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or quinones.

    Reduction: Corresponding amines.

    Hydrolysis: 2,4-dibromoaniline and 3-chloro-2,2-dimethylpropanoic acid.

Scientific Research Applications

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4-dibromophenyl)benzamide
  • 3-chloro-N-(2,4-dibromophenyl)acetamide
  • 3-chloro-N-(2,4-dibromophenyl)propionamide

Uniqueness

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide group, which imparts distinct chemical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2ClNO/c1-11(2,6-14)10(16)15-9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHNNIGEEAYUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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